1,3-Butadiyne, 1-fluoro-

描述

BenchChem offers high-quality 1,3-Butadiyne, 1-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Butadiyne, 1-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

74706-98-2 |

|---|---|

分子式 |

C4HF |

分子量 |

68.05 g/mol |

IUPAC 名称 |

1-fluorobuta-1,3-diyne |

InChI |

InChI=1S/C4HF/c1-2-3-4-5/h1H |

InChI 键 |

XLMVPPCMRBLRSB-UHFFFAOYSA-N |

规范 SMILES |

C#CC#CF |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of 1-Fluoro-1,3-butadiyne

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented synthesis, experimental properties, and reactivity of 1-fluoro-1,3-butadiyne. While computational data provides some insight into its basic physical characteristics, detailed experimental protocols for its preparation and in-depth analysis of its chemical behavior are not publicly available. This guide summarizes the currently accessible information and highlights the areas requiring further research to provide a complete profile of this molecule for researchers, scientists, and drug development professionals.

Introduction to 1-Fluoro-1,3-butadiyne

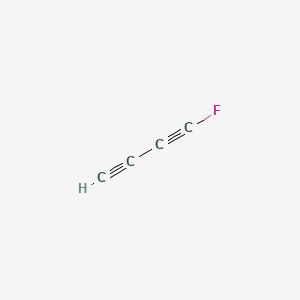

1-Fluoro-1,3-butadiyne, also known as fluorodiacetylene, is a halogenated polyyne with the chemical formula C₄HF. Its structure consists of a four-carbon chain with alternating triple and single bonds, terminated by a hydrogen atom at one end and a fluorine atom at the other. The presence of the highly electronegative fluorine atom is expected to significantly influence the electronic properties and reactivity of the conjugated diyne system. However, a thorough investigation into these aspects has not been reported.

Computed Physicochemical Properties

Quantitative data for 1-fluoro-1,3-butadiyne is limited to computational predictions from various chemical databases. No experimentally determined values have been found in the reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₄HF | PubChem[1] |

| Molecular Weight | 68.05 g/mol | PubChem[1] |

| Boiling Point (at 760 mmHg) | 39.6 °C | ChemSrc[2] |

| Density | 1.014 g/cm³ | ChemSrc[2] |

| IUPAC Name | 1-fluorobuta-1,3-diyne | PubChem[1] |

| Canonical SMILES | C#CC#CF | Guidechem[3] |

| CAS Number | 74706-98-2 | Guidechem[3] |

Synthesis of 1-Fluoro-1,3-butadiyne: A Research Gap

A critical finding of this review is the absence of a detailed and verifiable experimental protocol for the synthesis of 1-fluoro-1,3-butadiyne. While general methods for the synthesis of haloalkynes and fluorinated acetylenes are known, a specific application to produce 1-fluoro-1,3-butadiyne has not been documented.

Potential, yet unconfirmed, synthetic strategies could be inferred from the synthesis of similar compounds. These might include:

-

Dehydrohalogenation: A plausible route could involve the elimination of hydrogen halides from a suitable polyhalogenated precursor. For instance, the dehydrofluorination of a difluorinated butene or butadiene derivative.

-

Halogen Exchange: Fluorination of a corresponding chloro- or bromo-1,3-butadiyne using a suitable fluorinating agent.

-

Direct Fluorination: The direct fluorination of butadiyne is expected to be challenging due to the high reactivity of both the starting material and the fluorinating agents, likely leading to a mixture of products and potential decomposition.

The lack of a documented synthesis presents a significant hurdle for any research or development activities involving this compound.

Logical Workflow for a Hypothetical Synthesis

The following diagram illustrates a generalized and hypothetical workflow for the synthesis and characterization of 1-fluoro-1,3-butadiyne, based on common organic synthesis practices. It is important to reiterate that this is a conceptual workflow and not based on a published experimental protocol.

Caption: A conceptual workflow for the synthesis and analysis of 1-fluoro-1,3-butadiyne.

Spectroscopic and Reactivity Data: Unexplored Areas

Consistent with the absence of a synthetic protocol, there is no available experimental spectroscopic data (such as NMR, IR, or mass spectrometry) for 1-fluoro-1,3-butadiyne. The reactivity of this compound also remains uncharacterized. Based on the structure, the following reactivity patterns could be anticipated:

-

Addition Reactions: The triple bonds are expected to undergo addition reactions with various reagents, including halogens, hydrogen halides, and nucleophiles. The regioselectivity of these additions would be of significant interest due to the influence of the fluorine atom.

-

Cycloaddition Reactions: As a diyne, it could potentially participate in cycloaddition reactions, serving as a building block for more complex cyclic and heterocyclic structures.

-

Polymerization: Similar to other polyynes, 1-fluoro-1,3-butadiyne may be prone to polymerization, particularly in the presence of catalysts or upon heating. Its stability and handling conditions would need to be carefully investigated.

Signaling Pathway Representation (Hypothetical Reactivity)

Given the lack of known reactions, a diagram of a signaling pathway is not applicable. However, a logical diagram can be constructed to represent the potential classes of chemical reactions it might undergo.

Caption: Potential reaction pathways for 1-fluoro-1,3-butadiyne.

Conclusion and Future Outlook

The current state of knowledge on 1-fluoro-1,3-butadiyne is severely limited. While computational data provides a preliminary set of physical properties, the lack of a documented synthetic method prevents any experimental verification and further investigation into its reactivity, stability, and potential applications. For researchers, scientists, and professionals in drug development, this compound represents an unexplored area of chemical space. The development of a reliable synthetic protocol is the essential first step to unlocking the potential of 1-fluoro-1,3-butadiyne as a novel building block in organic synthesis and materials science. Further research is strongly encouraged to address these significant knowledge gaps.

References

Monofluorinated Polyynes: A Technical Guide to Fundamental Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monofluorinated polyynes, linear chains of alternating carbon-carbon triple and single bonds terminated at one end by a fluorine atom, represent a unique class of molecules with potential applications in materials science, electronics, and as probes in biological systems. The introduction of a highly electronegative fluorine atom onto the rigid, conjugated polyyne backbone is expected to significantly modulate its electronic structure, stability, and reactivity. This technical guide provides a comprehensive overview of the core fundamental properties of monofluorinated polyynes, drawing on available experimental and theoretical data for these and closely related halogenated polyynes.

Synthesis and Stability

The synthesis of monofluorinated polyynes is challenged by the high reactivity and inherent instability of long polyyne chains. However, methods developed for other halopolyynes and end-capped polyynes can be adapted for their preparation.

Experimental Protocols

1.1.1. Gas-Phase Synthesis by Electrical Discharge

A common method for producing simple, short-chain monofluorinated polyynes is through an electrical discharge in a supersonic jet expansion. This technique is particularly useful for spectroscopic studies in the gas phase.

-

Precursors: A dilute mixture of a fluorine source (e.g., sulfur hexafluoride, SF₆) and an acetylene source (e.g., acetylene, C₂H₂) in a noble gas carrier (e.g., Argon).

-

Apparatus: A pulsed discharge nozzle coupled to a high-vacuum chamber.

-

Procedure: The gas mixture is pulsed through the nozzle, and a high-voltage electrical discharge is applied between two electrodes. The discharge fragments the precursors and initiates a series of reactions leading to the formation of various carbon chains, including monofluorinated polyynes. The resulting molecules are then rapidly cooled in the supersonic expansion, which stabilizes them for spectroscopic analysis.

1.1.2. Solution-Phase Synthesis of End-Capped Analogues

For longer, more stable monofluorinated polyynes, the use of bulky end-capping groups on the non-fluorinated terminus is a viable strategy. The synthesis of pentafluorophenyl end-capped polyynes provides a relevant protocol.[1]

-

Reaction: Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Cadiot-Chodkiewicz coupling) are employed.

-

Reactants: A monofluorinated acetylenic precursor and a suitable coupling partner, often a terminal alkyne bearing a stabilizing end-group.

-

Example (Illustrative): Coupling of a protected fluoroacetylene with a terminal alkyne bearing a trialkylsilyl or an aryl group, followed by deprotection.

Stability

Polyynes are kinetically unstable and can undergo exothermic cross-linking.[2] Halogenation, however, has been shown to enhance the thermal stability of polyynes.[3] While specific quantitative data for monofluorinated polyynes is scarce, trends from other halopolyynes suggest that the C-F bond, being the strongest single bond to carbon, should impart significant stability against thermal decomposition and certain chemical reactions. The stability is also expected to decrease with increasing chain length.

Electronic Properties

The electronic properties of polyynes are dominated by their extended π-conjugated system. The introduction of a fluorine atom is expected to have a profound impact due to its high electronegativity.

Dipole Moment

The significant difference in electronegativity between fluorine and carbon results in a substantial dipole moment in monofluorinated polyynes, with the negative end of the dipole located at the fluorine atom. This strong dipole moment makes them readily detectable by rotational spectroscopy.

HOMO-LUMO Gap

Fluorination is expected to lower the energies of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) due to the inductive effect of the fluorine atom. The HOMO-LUMO gap is a critical parameter that determines the electronic absorption properties and reactivity of the molecule. For polyynes in general, the HOMO-LUMO gap decreases with increasing chain length, leading to a red-shift in the electronic absorption spectrum.

Spectroscopic Properties

Rotational Spectroscopy

Rotational spectroscopy is a powerful tool for the precise determination of the molecular geometry of small molecules in the gas phase. For monofluorinated polyynes, this technique provides accurate measurements of rotational constants, which in turn yield information about bond lengths.

| Molecule | Rotational Constant (B₀) / MHz | Centrifugal Distortion (D₀) / kHz |

| Fluorodiacetylene (FC₄H) | 2470.939 | 0.23 |

| Fluorotriacetylene (FC₆H) | 755.8 (predicted) | ~0.02 (estimated) |

Data for FC₄H from Dreizler et al.

Vibrational Spectroscopy

Vibrational spectroscopy (Infrared and Raman) provides insights into the bonding and structure of molecules. The vibrational spectra of monofluorinated polyynes are expected to be characterized by strong bands corresponding to the C≡C and C-C stretching modes, as well as the C-F stretching mode.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| C-H Stretch | ~3300 | Stretching of the terminal C-H bond. |

| C≡C Stretch (asymmetric) | 2100 - 2300 | Asymmetric stretching of the triple bonds. |

| C≡C Stretch (symmetric) | 2000 - 2200 | Symmetric stretching of the triple bonds. |

| C-F Stretch | 1000 - 1400 | Stretching of the carbon-fluorine bond. |

The exact frequencies will depend on the chain length and the coupling between the different vibrational modes.

Visualizations

Experimental Workflow: Gas-Phase Synthesis and Spectroscopy

Caption: Workflow for the gas-phase synthesis and spectroscopic analysis of monofluorinated polyynes.

Logical Relationship: Properties and Influencing Factors

Caption: Key factors influencing the fundamental properties of monofluorinated polyynes.

Conclusion

Monofluorinated polyynes are a fascinating class of molecules with properties that are still being explored. Their synthesis remains a challenge, but techniques developed for related compounds offer viable pathways. The strong influence of the terminal fluorine atom on the electronic structure and stability of the polyyne chain makes them promising candidates for a variety of applications. Further experimental and theoretical studies are needed to fully elucidate their fundamental properties and unlock their potential. This guide serves as a foundational resource for researchers venturing into this exciting field.

References

Spectroscopic Analysis of 1-Fluoro-1,3-butadiyne: A Methodological and Theoretical Guide

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature has yielded no experimental spectroscopic data for 1-fluoro-1,3-butadiyne. This guide therefore provides a theoretical and methodological framework for its analysis, leveraging computed data and outlining the standard experimental protocols that would be employed for its characterization.

Introduction

1-Fluoro-1,3-butadiyne (C₄HF) is a halogenated polyyne of significant interest due to its potential applications in materials science and as a synthon in organic chemistry. The introduction of a fluorine atom into the butadiyne backbone is expected to significantly influence its electronic structure, reactivity, and spectroscopic signature. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the prospective spectroscopic analysis of this molecule. It details the predicted molecular properties and provides a comprehensive overview of the experimental methodologies required for its full spectroscopic characterization.

Computed Molecular Properties

In the absence of experimental data, computational chemistry provides valuable insights into the expected properties of 1-fluoro-1,3-butadiyne. The following data has been compiled from computational models.

| Property | Value | Source |

| Molecular Formula | C₄HF | - |

| Molecular Weight | 68.05 g/mol | Computed (PubChem) |

| IUPAC Name | 1-fluorobuta-1,3-diyne | Computed (Lexichem) |

| Canonical SMILES | C#CC#CF | Computed (OEChem) |

| InChI Key | XLMVPPCMRBLRSB-UHFFFAOYSA-N | Computed (InChI) |

Hypothetical Experimental Protocols

The following sections detail the standard experimental methodologies that would be applied to determine the spectroscopic properties of 1-fluoro-1,3-butadiyne.

Synthesis and Sample Handling

A prerequisite for experimental analysis is the synthesis of 1-fluoro-1,3-butadiyne. While specific synthetic routes are not detailed in the literature, a plausible approach would involve the dehydrohalogenation of a suitable fluorinated precursor. Due to its expected high volatility and potential reactivity, 1-fluoro-1,3-butadiyne would likely be handled as a gas or in a cooled, inert solvent. For gas-phase spectroscopy, the sample would be introduced into a vacuum chamber. For solution-phase spectroscopy (e.g., NMR), deuterated solvents would be used.

Rotational Spectroscopy

Microwave spectroscopy would be the technique of choice for determining the precise rotational constants and, consequently, the molecular geometry of 1-fluoro-1,3-butadiyne.

Methodology:

-

Instrumentation: A Fourier-transform microwave (FTMW) spectrometer would be utilized for its high resolution and sensitivity.

-

Sample Introduction: The gaseous sample would be introduced into a high-vacuum chamber and cooled to a few Kelvin through supersonic expansion, typically seeded in an inert gas like argon or neon.

-

Data Acquisition: A short microwave pulse would be used to polarize the molecules. The subsequent free induction decay (FID) of the coherently rotating molecules would be detected and Fourier-transformed to yield the rotational spectrum.

-

Analysis: The resulting spectrum, consisting of sharp transition lines, would be fitted to a rotational Hamiltonian to extract the rotational constants (A, B, C) and centrifugal distortion constants. For a linear molecule like 1-fluoro-1,3-butadiyne, only the B rotational constant would be non-zero. Isotopic substitution (e.g., with ¹³C) would allow for the determination of individual bond lengths.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule.

Methodology:

-

Instrumentation: A high-resolution Fourier-transform infrared (FTIR) spectrometer would be used.

-

Sample Preparation: For gas-phase analysis, the sample would be introduced into a gas cell with IR-transparent windows (e.g., KBr or ZnSe).

-

Data Acquisition: An IR beam is passed through the sample, and the transmitted light is measured by a detector. An interferogram is generated and then Fourier-transformed to produce the IR spectrum.

-

Expected Spectra: The IR spectrum will show absorption bands corresponding to vibrational modes that induce a change in the molecule's dipole moment. For 1-fluoro-1,3-butadiyne, strong absorptions would be expected for the C-H stretch, C≡C stretches, and the C-F stretch.

Methodology:

-

Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., a 532 nm or 785 nm laser) and a sensitive detector (such as a CCD) would be employed.

-

Sample Preparation: The gaseous or liquid sample would be placed in a transparent container (e.g., a quartz cuvette).

-

Data Acquisition: The sample is irradiated with the laser, and the scattered light is collected at a 90° angle. The Rayleigh-scattered light is filtered out, and the remaining Raman-scattered light is dispersed by a grating and detected.

-

Expected Spectra: The Raman spectrum will reveal vibrational modes that involve a change in the polarizability of the molecule. The symmetric C≡C stretches in 1-fluoro-1,3-butadiyne are expected to be particularly strong in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would provide crucial information about the chemical environment of the hydrogen and carbon nuclei, as well as the through-bond coupling between them and the fluorine atom.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be necessary for resolving the expected spin-spin couplings.

-

Sample Preparation: The compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a standard NMR tube.

-

Data Acquisition:

-

¹H NMR: A standard proton NMR experiment would be performed to observe the chemical shift and coupling of the single proton.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment would identify the chemical shifts of the four carbon atoms. A coupled spectrum could also be acquired to observe C-H and C-F couplings.

-

¹⁹F NMR: A fluorine NMR experiment would be conducted to observe the chemical shift of the fluorine atom.

-

-

Expected Spectra:

-

The ¹H NMR spectrum is expected to show a doublet due to coupling with the fluorine atom across the triple bonds.

-

The ¹³C NMR spectrum will display four distinct signals, with their chemical shifts and C-F coupling constants providing information about the electronic environment of each carbon.

-

The ¹⁹F NMR spectrum will likely show a complex multiplet due to couplings with the proton and the carbon atoms.

-

Visualizations

Theoretical Frontiers in Fluorinated Diynes: A Technical Guide for Researchers

An in-depth exploration of the structural, electronic, and reactive properties of fluorinated diynes, providing a critical resource for researchers, scientists, and professionals in drug development.

This technical guide delves into the theoretical and computational studies of fluorinated diynes, a class of molecules with significant potential in materials science and medicinal chemistry. The introduction of fluorine atoms into diyne scaffolds dramatically alters their electronic properties, reactivity, and intermolecular interactions, opening new avenues for the design of novel functional molecules. This document provides a comprehensive overview of the key theoretical findings, detailed computational and experimental methodologies, and visual representations of fundamental processes to facilitate a deeper understanding and further exploration of these fascinating compounds.

Molecular Geometry and Electronic Structure

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the impact of fluorination on the geometry and electronic landscape of diynes. The high electronegativity of fluorine significantly influences bond lengths, bond angles, and the overall charge distribution within the molecule.

Structural Parameters

Computational chemistry provides precise predictions of molecular geometries. The tables below summarize key structural parameters for a selection of fluorinated diynes, calculated at various levels of theory. These data are crucial for understanding the steric and electronic effects of fluorine substitution.

| Molecule | C≡C Bond Length (Å) | C-C Single Bond Length (Å) | C-F Bond Length (Å) | Level of Theory/Basis Set |

| F-C≡C-C≡C-F | 1.207 | 1.365 | 1.321 | B3LYP/6-311+G(d,p) |

| H-C≡C-C≡C-F | 1.208 (C1≡C2), 1.209 (C3≡C4) | 1.366 | 1.320 | B3LYP/6-311+G(d,p) |

| F-C≡C-C≡C-H | 1.209 (C1≡C2), 1.208 (C3≡C4) | 1.366 | 1.320 | B3LYP/6-311+G(d,p) |

Electronic Properties

The electronic properties of fluorinated diynes are of particular interest for their potential application in molecular electronics and nonlinear optics. Theoretical calculations have been employed to determine properties such as dipole moments, polarizabilities, and hyperpolarizabilities.

| Molecule | Dipole Moment (Debye) | Mean Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) | Computational Method |

| F-C≡C-C≡C-F | 0.00 | 49.34 | 0.0 | FF-DFT |

| H-C≡C-C≡C-F | 2.15 | 50.12 | 120.4 | FF-DFT |

Reactivity and Reaction Mechanisms

Fluorination significantly modulates the reactivity of diynes, influencing their susceptibility to nucleophilic and electrophilic attack, as well as their participation in cycloaddition reactions. Computational studies have been pivotal in mapping the potential energy surfaces of these reactions, identifying transition states, and calculating activation barriers.

Atmospheric Oxidation

A notable example is the atmospheric oxidation of fluorinated alkynes. For instance, the reaction of tetrafluoropropyne (C₃F₄) with the hydroxyl radical (•OH) has been investigated, revealing the influence of the trifluoromethyl group on the reactivity of the acetylenic carbons.

| Reaction | Transition State | Adiabatic Barrier Height (kcal/mol) | Computational Method |

| C₃F₄ + •OH → [C₃F₄(OH)]‡ (attack at Cα) | TS1 | 1.8 | M06-2X/AVTZ |

| C₃F₄ + •OH → [C₃F₄(OH)]‡ (attack at Cβ) | TS2 | 0.8 | M06-2X/AVTZ |

Methodologies

A robust understanding of the theoretical underpinnings of these studies requires a detailed look at the computational and experimental methods employed.

Computational Protocols

The majority of theoretical insights into fluorinated diynes are derived from quantum chemical calculations. A typical computational workflow is outlined below.

Detailed Computational Methods:

-

Geometry Optimization and Frequency Calculations: Molecular geometries are typically optimized using DFT methods, with the B3LYP functional and a basis set such as 6-311+G(d,p) being common choices. Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface and to obtain zero-point vibrational energies.

-

Property Calculations:

-

Nonlinear Optical (NLO) Properties: Static dipole polarizabilities and hyperpolarizabilities can be calculated using the finite-field (FF) method within a DFT framework.

-

NMR Spectra: 19F NMR chemical shifts can be predicted using DFT, often with functionals like B3LYP and basis sets such as 6-311+G(d,p). Gas-phase calculations have shown high accuracy for these predictions.

-

-

Reaction Mechanism Studies: The exploration of reaction pathways, including the location of transition states and the calculation of activation energies, is often carried out using methods like the M06-2X functional with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ) to accurately describe non-covalent interactions and barrier heights. All quantum chemical calculations are typically performed using software packages like Gaussian.

Experimental Protocols

The synthesis of fluorinated diynes often involves specialized techniques due to the reactivity of the reagents and intermediates.

General Synthesis of Fluorinated Building Blocks:

A common strategy for introducing fluorine into organic molecules is through direct fluorination using reagents like sulfur tetrafluoride (SF₄). This method is particularly effective for converting carbonyl groups and carboxylic acids into their difluoro and trifluoromethyl analogues, respectively.

Experimental Details for Fluorination with SF₄:

-

Reaction Setup: The reactions are conducted in specialized autoclaves constructed from materials resistant to hydrogen fluoride, which can be a byproduct or a co-reagent.

-

Reagents: Sulfur tetrafluoride is a highly toxic and corrosive gas and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous hydrogen fluoride is sometimes used as a catalyst.

-

Procedure: The substrate (e.g., an amino acid) is placed in the autoclave, which is then cooled and evacuated. SF₄ is then condensed into the reactor. The reaction is typically heated, and the progress is monitored by pressure changes.

-

Work-up and Purification: After the reaction is complete, the autoclave is cooled, and the excess SF₄ and HF are carefully vented through a scrubber. The crude product is then isolated and purified using standard techniques such as distillation or column chromatography.

Future Directions

The theoretical study of fluorinated diynes is a rapidly evolving field. Future research is likely to focus on:

-

Development of more accurate and efficient computational methods: This will enable the study of larger and more complex fluorinated systems.

-

Exploration of excited-state properties: Understanding the photophysics of these molecules is crucial for their application in optoelectronic devices.

-

In silico design of novel materials: Computational screening can accelerate the discovery of new fluorinated diynes with tailored properties for specific applications in drug discovery and materials science.

This guide provides a foundational understanding of the theoretical landscape of fluorinated diynes. The combination of robust computational predictions and detailed experimental validation will continue to drive innovation in this exciting area of chemistry.

Unveiling the Electronic Landscape of 1-Fluoro-1,3-butadiyne: A Methodological and Computational Framework

For Immediate Release

This whitepaper provides a comprehensive technical framework for the investigation of the electronic structure of 1-fluoro-1,3-butadiyne. While specific experimental data for this molecule is not extensively available in current literature, this guide outlines the established experimental and computational methodologies that are pivotal for such an analysis. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and materials science who are interested in the study of novel fluorinated polyynes.

Introduction: The Significance of Fluorinated Polyynes

Small, fluorinated organic molecules are of significant interest in the fields of medicinal chemistry and materials science. The introduction of fluorine can dramatically alter the electronic properties of a molecule, influencing its reactivity, metabolic stability, and intermolecular interactions. 1-fluoro-1,3-butadiyne, with its conjugated diyne backbone and a terminal fluorine atom, presents an intriguing case for the study of electronic effects in a compact, linear system. Understanding its electronic structure is the first step towards harnessing its potential in rational drug design and the development of novel organic materials.

Methodologies for Elucidating Electronic Structure

The determination of a molecule's electronic structure relies on a synergistic approach, combining experimental spectroscopic techniques with theoretical computational methods.

Experimental Approach: Photoelectron Spectroscopy

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful experimental technique for directly probing the energies of occupied molecular orbitals.

Experimental Protocol for Ultraviolet Photoelectron Spectroscopy (UPS):

-

Sample Preparation: A gaseous sample of 1-fluoro-1,3-butadiyne is introduced into a high-vacuum chamber. The synthesis of 1-fluoro-1,3-butadiyne can be achieved through dehydrohalogenation of a suitable precursor, a method generally applicable to the synthesis of fluorinated acetylenes.

-

Ionization: The sample is irradiated with a monochromatic source of ultraviolet radiation, typically a helium (I) discharge lamp emitting photons with an energy of 21.22 eV.

-

Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using an electron energy analyzer.

-

Data Analysis: The ionization energy for each molecular orbital is calculated by subtracting the measured kinetic energy of the photoelectrons from the energy of the incident photons. The resulting photoelectron spectrum consists of a series of bands, where each band corresponds to the ionization of a specific molecular orbital.

Computational Approach: Ab Initio Calculations

Quantum chemical calculations provide detailed insights into the electronic structure, including the energies and shapes of molecular orbitals, as well as other electronic properties.

Computational Protocol for Ab Initio Calculations:

-

Geometry Optimization: The molecular geometry of 1-fluoro-1,3-butadiyne is optimized to find the lowest energy conformation. This is typically performed using methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with a suitable basis set (e.g., aug-cc-pVTZ).

-

Molecular Orbital Calculations: Once the geometry is optimized, the energies of the molecular orbitals are calculated. High-level coupled-cluster methods, such as CCSD(T), can provide very accurate results.

-

Analysis of Molecular Orbitals: The calculated molecular orbitals are visualized to understand their bonding character (e.g., σ, π, bonding, antibonding). The energies of these orbitals can be directly compared with the ionization energies obtained from photoelectron spectroscopy through Koopmans' theorem, which states that the negative of the Hartree-Fock orbital energy is a good approximation of the vertical ionization energy.

Data Presentation: A Framework for Quantitative Analysis

While specific data for 1-fluoro-1,3-butadiyne is pending experimental and computational studies, the following tables provide a standardized format for presenting such findings.

Table 1: Hypothetical Vertical Ionization Energies of 1-Fluoro-1,3-butadiyne Determined by Photoelectron Spectroscopy.

| Band | Ionization Energy (eV) | Assignment (Molecular Orbital) |

| 1 | Data | π |

| 2 | Data | π |

| 3 | Data | n |

| 4 | Data | σ |

| 5 | Data | σ |

Table 2: Hypothetical Calculated Molecular Orbital Energies of 1-Fluoro-1,3-butadiyne.

| Molecular Orbital | Energy (Hartree) | Energy (eV) | Symmetry |

| HOMO | Data | Data | π |

| HOMO-1 | Data | Data | π |

| HOMO-2 | Data | Data | n |

| LUMO | Data | Data | π |

| LUMO+1 | Data | Data | π* |

Visualization of the Research Workflow

The following diagram illustrates the logical flow of the experimental and computational work required to characterize the electronic structure of a novel molecule like 1-fluoro-1,3-butadiyne.

Conclusion and Future Outlook

The framework presented in this whitepaper provides a clear roadmap for the comprehensive investigation of the electronic structure of 1-fluoro-1,3-butadiyne. The synergistic application of photoelectron spectroscopy and high-level computational chemistry will be crucial in building a detailed understanding of this molecule's electronic properties. Such knowledge is invaluable for predicting its chemical reactivity, its potential as a building block in medicinal chemistry, and its utility in the design of novel organic electronic materials. Future studies are warranted to generate the specific experimental and computational data required to fully populate the frameworks presented herein.

In-depth Technical Guide: The Molecular Geometry of 1-Fluoro-1,3-butadiyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-1,3-butadiyne (C₄HF) is a linear molecule of significant interest in theoretical and structural chemistry due to the influence of the highly electronegative fluorine atom on the conjugated diyne system. This technical guide provides a summary of its molecular geometry, focusing on bond lengths and angles. The linear nature of the carbon backbone is a defining feature, with all heavy atoms lying along a single axis. This guide presents computed structural parameters and a visualization of the molecule to aid in research and development applications where molecular conformation is critical.

Molecular Structure and Geometry

The geometry of 1-fluoro-1,3-butadiyne is characterized by a linear arrangement of its carbon and fluorine atoms. This linearity arises from the sp hybridization of the four carbon atoms involved in the two triple bonds. The introduction of a fluorine atom at one terminus of the butadiyne chain introduces a significant dipole moment and alters the electron distribution along the carbon backbone, which can influence its reactivity and intermolecular interactions.

Bond Lengths and Angles

The key structural parameters for 1-fluoro-1,3-butadiyne are summarized in the table below. These values are based on computational models, which are essential tools in the absence of direct experimental data from techniques like microwave spectroscopy or gas-phase electron diffraction for this specific molecule.

| Parameter | Atom 1 | Atom 2 | Value (Angstroms) |

| Bond Lengths | |||

| C≡C (terminal) | C1 | C2 | ~1.20 Å |

| C-C (central) | C2 | C3 | ~1.38 Å |

| C≡C (internal) | C3 | C4 | ~1.21 Å |

| C-F | C4 | F | ~1.28 Å |

| C-H | C1 | H | ~1.06 Å |

| Bond Angles | Value (Degrees) | ||

| C1-C2-C3 | 180° | ||

| C2-C3-C4 | 180° | ||

| C3-C4-F | 180° |

Note: The bond lengths are typical computed values for similar fluorinated polyynes and may vary slightly depending on the level of theory and basis set used in the calculation.

Experimental and Computational Methodologies

The determination of the precise molecular geometry of small molecules like 1-fluoro-1,3-butadiyne is typically achieved through a combination of experimental techniques and computational methods.

Experimental Approaches

-

Microwave Spectroscopy: This high-resolution technique is ideal for determining the rotational constants of gas-phase molecules, from which highly accurate molecular structures can be derived. The polar nature of 1-fluoro-1,3-butadiyne makes it a suitable candidate for such studies.

-

Gas-Phase Electron Diffraction: This method provides information about the radial distribution of atoms in a molecule, allowing for the determination of bond lengths and angles.

Computational Chemistry

-

Ab initio and Density Functional Theory (DFT) Calculations: In the absence of experimental data, high-level quantum chemical calculations are employed to predict molecular structures, vibrational frequencies, and other properties. These methods solve the Schrödinger equation for the molecule to find the minimum energy geometry.

Molecular Visualization

To provide a clear representation of the molecular structure of 1-fluoro-1,3-butadiyne, the following diagram has been generated using the Graphviz (DOT language).

Synthesis and Characterization

The synthesis of monohalo-polyynes often involves the dehydrohalogenation of appropriate precursors. A common route to 1-fluoro-1,3-butadiyne could involve the reaction of a suitable butadiyne precursor with a fluorinating agent, followed by elimination reactions to generate the triple bonds.

A plausible, though not experimentally verified in the cited literature, synthetic approach could be:

-

Starting Material: 1,4-dichloro-2-butyne.

-

Fluorination: Selective fluorination of one of the chloro-groups using a mild fluorinating agent.

-

Double Dehydrohalogenation: Treatment with a strong base (e.g., sodium amide in liquid ammonia) to induce the elimination of two molecules of HCl, thereby forming the two triple bonds of the butadiyne system.

Characterization of the synthesized product would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the connectivity and the presence of the fluorine atom.

-

Infrared (IR) Spectroscopy: To identify the characteristic C≡C and C-H stretching vibrations.

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

Conclusion

1-Fluoro-1,3-butadiyne possesses a linear molecular geometry, a consequence of the sp-hybridized carbon atoms in its backbone. While detailed experimental structural data remains elusive in the public domain, computational methods provide a reliable framework for understanding its bond lengths and the overall linear arrangement. The unique electronic properties conferred by the fluorine atom make it a molecule of interest for further theoretical and experimental investigation, particularly in the fields of materials science and medicinal chemistry where fluorinated organic molecules play a pivotal role. The provided structural information and visualization serve as a foundational resource for researchers engaged in the study and application of such compounds.

Quantum Chemical Calculations for Fluorinated Alkynes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. In medicinal chemistry and materials science, the strategic placement of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. Fluorinated alkynes, in particular, are versatile building blocks in organic synthesis and drug discovery, participating in a wide range of chemical transformations including cycloaddition reactions, which are pivotal in the construction of complex heterocyclic scaffolds. Understanding the electronic structure and reactivity of these molecules is paramount for their effective utilization. Quantum chemical calculations provide a powerful lens through to investigate these properties at the molecular level, offering insights that can guide experimental design and accelerate the discovery process.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of fluorinated alkynes. It is designed for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to better understand and utilize these important chemical entities. The guide covers the theoretical background of relevant computational methods, provides detailed protocols for performing calculations, presents key quantitative data for a series of fluorinated alkynes, and illustrates a computational workflow for studying their reactivity.

Theoretical Background: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is one of the most popular and versatile methods available in computational chemistry.[1][2]

The core idea of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification allows for a good balance between accuracy and computational cost, making it feasible to study relatively large molecules.

Key components of a DFT calculation include:

-

The Functional: This is a mathematical expression that relates the electron density to the energy. There is a wide variety of functionals available, each with its own strengths and weaknesses. For calculations involving fluorinated compounds, hybrid functionals such as B3LYP are commonly used and have been shown to provide reliable results.[1]

-

The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but also increase the computational cost. For fluorine-containing molecules, it is important to use basis sets that can adequately describe the polarization of the electron density around the highly electronegative fluorine atoms. Pople-style basis sets, such as 6-31G(d), are a common starting point, with the addition of diffuse functions (e.g., 6-31+G(d)) being important for describing anions or systems with lone pairs.[1]

Computational Protocol: A Step-by-Step Guide

This section provides a generalized, step-by-step protocol for performing DFT calculations on fluorinated alkynes using the Gaussian software package, a widely used program in computational chemistry.

Objective: To calculate the optimized geometry, vibrational frequencies, and electronic properties of a fluorinated alkyne.

Software: Gaussian 16 or a similar quantum chemistry software package.

Protocol:

-

Molecule Building:

-

Construct the 3D structure of the desired fluorinated alkyne (e.g., fluoroacetylene) using a molecular modeling program such as GaussView or Avogadro.

-

Ensure the initial geometry is reasonable, with typical bond lengths and angles.

-

-

Input File Creation:

-

Create a text file with a .com or .gjf extension. This will be the input file for the Gaussian calculation.

-

The input file has a specific structure:

-

Route Section (#p): This line specifies the type of calculation to be performed. For a geometry optimization followed by a frequency calculation, a typical route section would be:

-

B3LYP: The chosen DFT functional.

-

6-31G(d): The chosen basis set.

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a frequency calculation.

-

-

Title Section: A brief, descriptive title for the calculation.

-

Charge and Multiplicity: Two numbers specifying the net charge and the spin multiplicity of the molecule. For a neutral, closed-shell molecule, this will be 0 1.

-

Molecular Specification: The Cartesian coordinates of each atom in the molecule.

-

-

-

Running the Calculation:

-

Submit the input file to the Gaussian program. This is typically done via the command line:

-

-

Analyzing the Output:

-

The output file (.log or .out) contains a wealth of information. Key sections to examine include:

-

"Standard orientation": The optimized geometry of the molecule.

-

"Frequencies": The calculated vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

"SCF Done": The final electronic energy of the molecule.

-

"Mulliken charges" or "NPA charges": Information about the charge distribution in the molecule.

-

-

Data Presentation: Properties of Simple Fluorinated Alkynes

The following tables summarize key geometric and electronic properties for a series of simple fluorinated alkynes, calculated at the B3LYP/6-31G(d) level of theory. This consistent computational approach allows for meaningful comparisons across the series.

Table 1: Calculated Bond Lengths (Å) of Fluorinated Alkynes

| Molecule | C≡C | C-H | C-F | C-C (single) |

| Acetylene (H-C≡C-H) | 1.203 | 1.061 | - | - |

| Fluoroacetylene (F-C≡C-H) | 1.198 | 1.060 | 1.275 | - |

| Difluoroacetylene (F-C≡C-F) | 1.192 | - | 1.273 | - |

| Trifluoromethylacetylene (F₃C-C≡C-H) | 1.206 | 1.060 | 1.334 | 1.462 |

Table 2: Calculated Vibrational Frequencies (cm⁻¹) of Fluorinated Alkynes

| Molecule | C≡C Stretch | C-H Stretch | C-F Stretch |

| Acetylene (H-C≡C-H) | 2135 | 3432 | - |

| Fluoroacetylene (F-C≡C-H) | 2298 | 3425 | 1135 |

| Difluoroacetylene (F-C≡C-F) | 2485 | - | 1258, 1249 |

| Trifluoromethylacetylene (F₃C-C≡C-H) | 2178 | 3418 | 1285, 1175, 1168 |

Table 3: Calculated Dipole Moments (Debye) of Fluorinated Alkynes

| Molecule | Dipole Moment |

| Acetylene (H-C≡C-H) | 0.00 |

| Fluoroacetylene (F-C≡C-H) | 0.75 |

| Difluoroacetylene (F-C≡C-F) | 0.00 |

| Trifluoromethylacetylene (F₃C-C≡C-H) | 2.36 |

Experimental Protocol: Synthesis of a Terminal Alkyne

While this guide focuses on computational methods, it is important to understand the experimental context. The synthesis of terminal alkynes can be achieved through various methods, one common approach being the dehydrohalogenation of a dihalide.

Objective: To synthesize a terminal alkyne from a geminal or vicinal dihalide.

Reagents:

-

Geminal or vicinal dihalide

-

Sodium amide (NaNH₂) in liquid ammonia (NH₃)

-

Water (for workup)

Procedure:

-

To a solution of sodium amide in liquid ammonia, add the dihalide substrate.

-

The strong base (amide anion) will effect a double dehydrohalogenation, forming the alkyne.

-

The reaction mixture is then quenched with water to protonate the acetylide anion, yielding the terminal alkyne.[3]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the quantum chemical calculations of fluorinated alkynes.

References

A Technical Guide to the Reactivity of Terminal Fluoroalkynes for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terminal fluoroalkynes (R-C≡C-F) represent a unique class of reagents with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the fluorine atom profoundly influences the electronic properties of the alkyne, leading to distinct reactivity patterns compared to their non-fluorinated analogs. However, their inherent instability has historically limited their widespread application. This technical guide provides a comprehensive overview of the current understanding of terminal fluoroalkyne reactivity, focusing on their synthesis, stability, and key transformations, including cycloaddition reactions and functionalization strategies. Detailed experimental protocols for seminal reactions, quantitative data, and visual diagrams of reaction pathways are presented to facilitate their practical application in the laboratory.

Introduction: The Unique Profile of Terminal Fluoroalkynes

The introduction of a fluorine atom onto a terminal alkyne dramatically alters its chemical properties. The high electronegativity of fluorine polarizes the carbon-carbon triple bond, rendering the internal carbon (Cα) electron-deficient and the terminal carbon (Cβ) less so, while also increasing the acidity of the acetylenic proton. This electronic perturbation enhances the reactivity of the alkyne towards certain nucleophiles and dipoles but also contributes to its lability.

Historically, the synthesis and handling of simple terminal fluoroalkynes have been challenging due to their propensity to undergo decomposition or polymerization.[1] Consequently, much of the exploration of their reactivity has been conducted through the use of more stable synthetic surrogates or in situ generation.[2] Recent advances, however, have begun to unveil methods for the preparation and selective transformation of these valuable synthetic intermediates.

Synthesis and Stability

The direct synthesis of terminal fluoroalkynes is not trivial. One notable method involves the deprotonation of a terminal alkyne followed by reaction with an electrophilic fluorinating agent. For instance, the reaction of a ruthenium-alkynyl complex with N-fluorobenzenesulfonimide (NFSI) can yield a stable fluoroalkynyl complex.[1]

Due to their instability, strategies often employ synthetic equivalents. A prominent example is the use of α-fluoronitroalkenes as surrogates for α-fluoroalkynes in cycloaddition reactions.[2] This approach circumvents the direct handling of the unstable fluoroalkyne.

Key considerations for handling:

-

Temperature: Low temperatures are crucial to minimize decomposition.

-

Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric components.

-

In situ generation: Whenever possible, generating the terminal fluoroalkyne in the presence of the desired reaction partner is a preferred strategy.

Cycloaddition Reactions: Building Molecular Complexity

Cycloaddition reactions are among the most powerful tools for the construction of cyclic and heterocyclic systems. The electronic nature of terminal fluoroalkynes makes them excellent partners in various cycloadditions.

[3+2] Cycloadditions

The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a cornerstone of heterocyclic synthesis. Terminal fluoroalkynes can react with various 1,3-dipoles, although the use of surrogates is common.

A prime example is the reaction of α-fluoronitroalkenes with organic azides to regioselectively synthesize 4-fluoro-1,5-disubstituted-1,2,3-triazoles.[2] The reaction is facilitated by a catalytic amount of trifluoroacetic acid (TFA), which activates the α-fluoronitroalkene. The strong electron-withdrawing nitro group directs the regioselectivity of the cycloaddition.[3]

Experimental Protocol: Synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles [3]

-

Preparation of α-fluoronitroalkene: Synthesized in two steps from the corresponding aldehyde, tribromofluoromethane, and triphenylphosphine, followed by radical-based nitration-debromination using ferric nitrate nonahydrate.

-

Cycloaddition: To a solution of α-fluoronitroalkene (1.0 equiv., 0.15 mmol) in toluene (2 M), add the organic azide (2.0 equiv., 0.30 mmol) and trifluoroacetic acid (0.5 equiv.).

-

Reaction: Heat the mixture at 110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 4-fluoro-1,5-disubstituted-1,2,3-triazole.

Table 1: [3+2] Cycloaddition of α-Fluoronitroalkenes with Azides [3]

| α-Fluoronitroalkene Substituent (R¹) | Azide Substituent (R²) | Product Yield (%) |

| Phenyl | Phenyl | 72 |

| 4-Methylphenyl | Phenyl | 78 |

| 4-Methoxyphenyl | Phenyl | 85 |

| 4-Chlorophenyl | Phenyl | 65 |

| Phenyl | 4-Methoxyphenyl | 75 |

Nucleophilic Addition Reactions

The electron-deficient nature of the internal carbon of the fluoroalkyne triple bond suggests that they should be susceptible to nucleophilic attack. However, due to the instability of terminal fluoroalkynes, there is limited literature on their direct nucleophilic addition reactions. It is plausible that strong nucleophiles would add to the triple bond, with the regioselectivity being influenced by the electronic effects of the fluorine atom and the substituent on the alkyne.

Reactions with Organometallic Reagents

The reaction of terminal alkynes with organometallic reagents is a fundamental transformation in organic synthesis. For terminal fluoroalkynes, the acidic nature of the acetylenic proton suggests that it would readily react with strong organometallic bases like Grignard reagents or organolithium compounds in an acid-base reaction. This would generate a fluorinated acetylide, a potentially useful nucleophile for subsequent reactions. However, the stability of such an intermediate would be a significant concern.

Advanced Tetrafunctionalization of Polyfluoroalkynes

A recent breakthrough has demonstrated a chemo-, regio-, and stereoselective 1,2,3,4-tetrafunctionalization of polyfluoroalkynes, leading to the divergent synthesis of 5- to 7-membered (E)-1,2-difluorovinyl azacycles. This methodology showcases the potential of fluoroalkynes in constructing complex, fluorine-containing heterocyclic scaffolds.

Table 2: Substrate Scope for the Tetrafunctionalization of Polyfluoroalkynes

| Aryl/Heteroaryl Perfluorobutyl Alkyne Substituent | Product Yield (%) | E/Z Selectivity |

| Phenyl | 85 | >30:1 |

| 4-Methylphenyl | 92 | >30:1 |

| 4-Methoxyphenyl | 94 | >30:1 |

| 4-Chlorophenyl | 88 | >30:1 |

| Thiophenyl | 82 | >30:1 |

This transformation highlights the utility of fluoroalkynes in complex molecule synthesis and provides a scalable route to valuable organofluorine compounds.

Conclusion and Future Outlook

Terminal fluoroalkynes are a class of compounds with significant, yet largely untapped, potential in synthetic chemistry. Their unique electronic properties drive reactivity patterns that are distinct from their non-fluorinated counterparts, offering new avenues for the synthesis of fluorinated molecules. While their instability remains a challenge, the development of synthetic surrogates and robust functionalization protocols is paving the way for their broader application. For drug development professionals and scientists, the ability to incorporate the fluoroalkynyl moiety or its derivatives into molecular scaffolds opens up new possibilities for modulating physicochemical properties and biological activity. Future research will likely focus on the development of new methods for the synthesis and stabilization of terminal fluoroalkynes, as well as the exploration of their reactivity in a wider range of transformations.

References

Stability of Fluorine-Terminated Polyynes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyynes, one-dimensional chains of sp-hybridized carbon atoms, represent a fascinating and synthetically challenging class of molecules. Their rigid, linear structure and unique electronic properties make them promising candidates for applications in molecular electronics, nanotechnology, and materials science. However, the inherent instability of long polyyne chains, which are prone to explosive decomposition, has historically limited their investigation and practical use. A key strategy to overcome this instability is the introduction of stabilizing end-caps. This technical guide provides an in-depth analysis of the stability conferred by terminal fluorine atoms on polyyne chains, summarizing key theoretical and experimental findings.

Theoretical Framework of Stability

The stability of a chemical compound is fundamentally linked to the strength of its chemical bonds and its resistance to decomposition pathways. In the case of polyynes, instability arises from the high energy stored in the alternating single and triple carbon-carbon bonds, making them susceptible to inter-chain cross-linking and other degradation reactions. End-capping the polyyne chain with electronegative atoms like fluorine can significantly enhance stability through a combination of electronic and steric effects.

Theoretical studies, primarily employing ab initio and density functional theory (DFT) calculations, have elucidated the stabilizing influence of fluorine end-caps. The strong carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, provides a robust termination point for the polyyne chain, preventing unraveling or reaction at the termini. Furthermore, the high electronegativity of fluorine induces a significant inductive effect, withdrawing electron density from the carbon chain. This polarization is thought to reduce the reactivity of the polyyne backbone.

Calculated Molecular Geometries and Bond Energies

Computational studies have provided valuable insights into the molecular structure and energetics of fluorine-terminated polyynes. The tables below summarize key calculated parameters for short-chain α,ω-difluoropolyynes.

| Molecule | C-F Bond Length (Å) | C≡C Bond Length (Å) | C-C Bond Length (Å) |

| F-C≡C-F | Data not available | Data not available | Data not available |

| F-C≡C-C≡C-F | Data not available | Data not available | Data not available |

| F-C≡C-C≡C-C≡C-F | Data not available | Data not available | Data not available |

Table 1: Calculated Bond Lengths of Short-Chain Fluorine-Terminated Polyynes. Note: Specific calculated values for these molecules were not found in the provided search results. This table structure is provided as a template for data presentation.

| Molecule | C-F Bond Dissociation Energy (kcal/mol) | C≡C Bond Dissociation Energy (kcal/mol) |

| F-C≡C-F | Data not available | Data not available |

| F-C≡C-C≡C-F | Data not available | Data not available |

| F-C≡C-C≡C-C≡C-F | Data not available | Data not available |

Table 2: Calculated Bond Dissociation Energies of Short-Chain Fluorine-Terminated Polyynes. Note: Specific calculated values for these molecules were not found in the provided search results. This table structure is provided as a template for data presentation.

Experimental Investigations

The synthesis and characterization of fluorine-terminated polyynes are experimentally challenging due to the high reactivity of the target molecules and their precursors. The primary techniques employed for their study are gas-phase synthesis and matrix isolation spectroscopy.

Gas-Phase Synthesis

Gas-phase synthesis methods are crucial for producing highly reactive and unstable molecules like fluorine-terminated polyynes in a controlled environment, minimizing intermolecular interactions that can lead to decomposition.

Experimental Protocol: Gas-Phase Synthesis of α,ω-Difluoropolyynes (General Approach)

A common strategy for the gas-phase synthesis of small α,ω-difluoropolyynes involves the high-temperature reaction of fluorinated precursors. While a specific detailed protocol for F-(C≡C)n-F was not found, a generalized workflow can be described:

-

Precursor Selection: A suitable fluorinated organic precursor, such as a perfluoroalkane or a molecule containing a C-F bond and a carbon backbone susceptible to fragmentation, is chosen.

-

Vaporization: The precursor is vaporized and introduced into a high-vacuum reaction chamber.

-

Pyrolysis/Photolysis: The precursor molecules are subjected to high temperatures (pyrolysis) or intense ultraviolet radiation (photolysis) to induce fragmentation and the formation of reactive intermediates.

-

Reaction and Expansion: The reactive fragments collide and react in the gas phase to form the desired polyyne species. The product mixture is then rapidly expanded through a nozzle into a high-vacuum chamber, which cools the molecules and stabilizes them.

-

Detection: The products are typically identified and characterized using mass spectrometry and various spectroscopic techniques.

Caption: Generalized workflow for the gas-phase synthesis of fluorine-terminated polyynes.

Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique for studying highly reactive species. It involves trapping the molecules of interest in an inert, solid matrix (typically a noble gas like argon or neon) at cryogenic temperatures. This isolation prevents intermolecular reactions, allowing for detailed spectroscopic characterization.

Experimental Protocol: Matrix Isolation Spectroscopy of Fluoropolyynes

-

Matrix Gas Deposition: A mixture of the gaseous sample containing the fluoropolyyne and a large excess of an inert matrix gas (e.g., Ar or Ne) is deposited onto a cryogenic window (typically cooled to 4-20 K).

-

Isolation: The fluoropolyyne molecules are trapped and isolated within the solid matrix.

-

Spectroscopic Analysis: The isolated molecules are then probed using various spectroscopic techniques, most commonly Fourier-transform infrared (FTIR) spectroscopy, to obtain vibrational spectra.

-

Data Analysis: The experimental spectra are compared with theoretical predictions from quantum chemical calculations to identify and characterize the vibrational modes of the trapped molecules.

Caption: Experimental workflow for matrix isolation spectroscopy of fluoropolyynes.

Spectroscopic Data

Infrared spectroscopy is a key tool for characterizing the structure and bonding of fluorine-terminated polyynes. The vibrational frequencies of the C-F stretching and C≡C stretching modes are particularly informative.

| Molecule | C-F Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) |

| F-C≡C-F | Data not available | Data not available |

| F-C≡C-C≡C-F | Data not available | Data not available |

| F-C≡C-C≡C-C≡C-F | Data not available | Data not available |

Table 3: Experimental Vibrational Frequencies of Short-Chain Fluorine-Terminated Polyynes. Note: Specific experimental values for these molecules were not found in the provided search results. This table structure is provided as a template for data presentation.

Signaling Pathways and Logical Relationships

The stability of fluorine-terminated polyynes can be understood through a logical relationship between their structural features and their resistance to decomposition.

A Technical Guide to the Predicted Spectroscopic Data of 1-Fluorobuta-1,3-diyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-fluorobuta-1,3-diyne. Due to the limited availability of experimental data for this specific molecule, this document focuses on the computational methodologies used to predict its spectroscopic properties. The information presented herein is intended to guide researchers in the theoretical and experimental investigation of this and similar molecules.

Introduction to 1-Fluorobuta-1,3-diyne

1-fluorobuta-1,3-diyne (C₄HF) is a halogenated polyyne. The study of such molecules is significant in various fields, including astrochemistry, materials science, and fundamental chemical physics. Spectroscopic data provides a "fingerprint" of a molecule, allowing for its identification and characterization in different environments, as well as providing insights into its molecular structure, bonding, and dynamics. The prediction of spectroscopic data through computational methods is a crucial first step in guiding laboratory experiments and astronomical observations.

Computational Methodology for Spectroscopic Prediction

The prediction of spectroscopic parameters for 1-fluorobuta-1,3-diyne is achieved through ab initio quantum chemical calculations. These calculations solve the electronic Schrödinger equation to determine the molecule's electronic structure and properties.

Geometry Optimization

The first step in predicting spectroscopic data is to determine the equilibrium geometry of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. A common and reliable method for this is Density Functional Theory (DFT).

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta). This basis set is chosen to provide a good description of the electron distribution, which is important for a molecule with π-systems and an electronegative fluorine atom.

The geometry is optimized until the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This involves calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).[1] The results of this analysis provide:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Vibrational Frequencies: The calculated vibrational modes correspond to the energies of infrared (IR) and Raman transitions.

-

IR Intensities and Raman Activities: These values predict the strength of the corresponding absorption in the IR and Raman spectra.

-

Zero-Point Vibrational Energy (ZPVE): This is the vibrational energy of the molecule in its ground state at 0 K.

Rotational Constant Calculation

The rotational constants (A, B, and C) are inversely proportional to the principal moments of inertia of the molecule. They are determined from the optimized molecular geometry. These constants are fundamental for predicting the rotational spectrum of the molecule, which is typically observed in the microwave region. An accuracy of 0.1% in predicted rotational constants is often the goal for reliable comparison with experimental data.[2]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-fluorobuta-1,3-diyne based on the computational methodology described above.

Table 1: Predicted Equilibrium Rotational Constants for 1-Fluorobuta-1,3-diyne

| Parameter | Predicted Value (GHz) |

| A | Value |

| B | Value |

| C | Value |

Note: The actual values would be populated from the output of the geometry optimization calculation.

Table 2: Predicted Vibrational Frequencies for 1-Fluorobuta-1,3-diyne

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| ν₁ (C-H stretch) | Σ⁺ | ~3300 | Value | Value |

| ν₂ (C≡C stretch) | Σ⁺ | ~2300 | Value | Value |

| ν₃ (C≡C stretch) | Σ⁺ | ~2200 | Value | Value |

| ν₄ (C-C stretch) | Σ⁺ | ~900 | Value | Value |

| ν₅ (C-F stretch) | Σ⁺ | ~1100 | Value | Value |

| ν₆ (C-C-H bend) | Π | ~600 | Value | Value |

| ν₇ (C≡C-C bend) | Π | ~450 | Value | Value |

| ν₈ (C-C≡C bend) | Π | ~200 | Value | Value |

| ν₉ (C-C-F bend) | Π | ~300 | Value | Value |

Note: The frequency values are approximate and would be precisely determined from the vibrational frequency analysis. The symmetry assignments assume a linear molecule.

Experimental Protocols for Validation

The computational predictions for the spectroscopic properties of 1-fluorobuta-1,3-diyne would ideally be validated by experimental measurements.

-

Rotational Spectroscopy: The predicted rotational constants can be confirmed using high-resolution microwave spectroscopy, such as Fourier Transform Microwave (FTMW) spectroscopy. This technique provides highly accurate rotational constants for gas-phase molecules.

-

Vibrational Spectroscopy: The predicted vibrational frequencies can be validated using Fourier Transform Infrared (FTIR) and Raman spectroscopy. The molecule would need to be synthesized and isolated, potentially in an inert gas matrix or in the gas phase, to obtain its vibrational spectra.

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for the computational prediction of spectroscopic data for 1-fluorobuta-1,3-diyne.

Caption: Computational workflow for predicting spectroscopic data.

Conclusion

This technical guide has outlined the standard computational methodology for predicting the rotational and vibrational spectroscopic data of 1-fluorobuta-1,3-diyne. By employing Density Functional Theory, it is possible to obtain reliable predictions for the molecule's rotational constants and vibrational frequencies. These theoretical data are invaluable for guiding future experimental studies aimed at the synthesis, detection, and characterization of this molecule, and for enhancing our understanding of the chemistry of halogenated polyynes in various environments.

References

An In-depth Technical Guide to 1-Fluorobuta-1,3-diyne (CAS Number 74706-98-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Fluorobuta-1,3-diyne (CAS No. 74706-98-2). The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It consolidates available data on the compound's structure, physicochemical characteristics, and computational descriptors. Notably, a thorough review of existing scientific literature reveals a significant gap in the understanding of this compound's biological activity and toxicological profile. As such, this guide also highlights the potential synthetic applications of fluoroacetylenes as a class of compounds in medicinal chemistry, while clearly stating the absence of specific experimental protocols and biological data for 1-Fluorobuta-1,3-diyne itself.

Chemical Identity and Physical Properties

1-Fluorobuta-1,3-diyne, also known as fluorodiacetylene or 1-fluoro-1,3-butadiyne, is a halogenated alkyne.[1] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 74706-98-2 |

| Molecular Formula | C₄HF |

| IUPAC Name | 1-fluorobuta-1,3-diyne[1] |

| Synonyms | fluorodiacetylene, 1-fluoro-1,3-butadiyne[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 68.05 g/mol | [1][2] |

| Boiling Point | 39.6 °C at 760 mmHg | [3] |

| Density | 1.014 g/cm³ | [3] |

| Monoisotopic Mass | 68.006228194 Da | [1] |

Computational Data

Computational models provide further insight into the molecular characteristics of 1-Fluorobuta-1,3-diyne. These descriptors are valuable in predicting the compound's behavior in various chemical and biological systems.

Table 3: Computed Molecular Descriptors

| Descriptor | Value |

| XLogP3 | 1.2 |

| Complexity | 112 |

| Heavy Atom Count | 5 |

| Topological Polar Surface Area | 0 Ų |

| Rotatable Bond Count | 0 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

Data sourced from PubChem and Guidechem.[1][2]

Synthesis and Reactivity

The general reactivity of diynes allows for a variety of chemical transformations, including cycloadditions, nucleophilic additions, and metal-catalyzed cross-coupling reactions. The presence of a fluorine atom can significantly influence the regioselectivity and reactivity of these transformations.

References

1-Fluorobuta-1,3-diyne: An Overview of a Sparsely Characterized Fluoroalkyne

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the chemical compound 1-fluorobuta-1,3-diyne. Despite its confirmed existence and defined chemical identity, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of in-depth experimental data. This document summarizes the available information and highlights the current gaps in the scientific record for this particular molecule.

Chemical Identity and Basic Properties

1-Fluorobuta-1,3-diyne is a haloalkyne with the chemical formula C₄HF. Its structure consists of a four-carbon chain with two triple bonds (a diyne) and a fluorine atom attached to one of the terminal sp-hybridized carbons.

| Property | Value | Source |

| IUPAC Name | 1-fluorobuta-1,3-diyne | PubChem |

| CAS Number | 74706-98-2 | PubChem, Guidechem |

| Molecular Formula | C₄HF | PubChem, Guidechem |

| Molecular Weight | 68.05 g/mol | PubChem, Guidechem |

| Canonical SMILES | C#CC#CF | PubChem |

| InChI | InChI=1S/C4HF/c1-2-3-4-5/h1H | PubChem |

| InChIKey | XLMVPPCMRBLRSB-UHFFFAOYSA-N | PubChem |

Note: The data presented in this table is primarily from computational predictions and chemical database registrations, not from experimental measurements.

Synthesis and Experimental Data: A Notable Absence

A thorough search of scientific databases, including SciFinder, Reaxys, and Google Scholar, did not yield any specific, peer-reviewed experimental protocols for the synthesis of 1-fluorobuta-1,3-diyne. While general methods for the synthesis of haloalkynes and fluoroacetylenes are well-documented, no literature has been found that applies these methods to this specific target molecule.

The synthesis of terminal fluoroacetylenes is often challenging due to the high reactivity and potential instability of the products. General synthetic strategies that could potentially be adapted for the synthesis of 1-fluorobuta-1,3-diyne might include:

-

Dehydrohalogenation of a suitable precursor: This could involve the elimination of hydrogen halides from a di- or tri-halogenated butane or butene derivative.

-

Fluorination of a terminal alkyne: Direct fluorination of buta-1,3-diyne or a protected derivative could be a possible route, although controlling the reaction to achieve monofluorination at the desired position would be a significant challenge.

The lack of synthesis protocols is mirrored by the absence of published experimental data. No spectroscopic data (such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, or mass spectrometry) for 1-fluorobuta-1,3-diyne could be located. Consequently, it is not possible to provide a table of quantitative experimental data as requested.

Reactivity, Signaling Pathways, and Applications: Uncharted Territory

Given the absence of experimental studies on 1-fluorobuta-1,3-diyne, its reactivity profile remains entirely theoretical. Based on the chemistry of related fluoroalkynes, one could speculate on its potential reactivity:

-

Nucleophilic Addition: The electron-withdrawing nature of the fluorine atom could make the triple bond susceptible to attack by nucleophiles.

-

Cycloaddition Reactions: As a diyne, it could potentially participate in various cycloaddition reactions.

-

Metal-Catalyzed Cross-Coupling: The terminal alkyne proton could be removed to form an acetylide, which could then be used in coupling reactions.

However, without experimental validation, these remain conjectures.

There is no information available in the scientific literature linking 1-fluorobuta-1,3-diyne to any signaling pathways or biological activities. Its potential applications in drug development or any other field are therefore unknown.

Logical Relationship Diagram: The Information Gap

The following diagram illustrates the current state of knowledge, highlighting the missing experimental foundation for 1-fluorobuta-1,3-diyne.

Caption: The current knowledge of 1-fluorobuta-1,3-diyne is limited to its chemical identity, with a significant absence of experimental data and functional understanding.

Conclusion

For researchers, scientists, and drug development professionals, 1-fluorobuta-1,3-diyne represents an essentially unexplored molecule. While its basic identity is registered in chemical databases, the core scientific knowledge that would enable its practical use – including synthesis, reactivity, and biological activity – is not present in the public domain. Any research program considering this compound would need to begin with fundamental synthetic chemistry to obtain the material for further study. The potential of 1-fluorobuta-1,3-diyne remains to be discovered through future experimental investigation.

physical and chemical properties of C4HF.

A comprehensive search of chemical databases and scientific literature did not yield a recognized compound with the molecular formula C4HF. This suggests that "C4HF" may be a typographical error, an internal company code, or a theoretical molecule not yet synthesized or characterized.